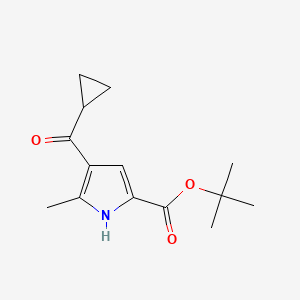
tert-Butyl4-(cyclopropanecarbonyl)-5-methyl-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl4-(cyclopropanecarbonyl)-5-methyl-1H-pyrrole-2-carboxylate is an organic compound that features a tert-butyl ester group, a cyclopropane ring, and a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl4-(cyclopropanecarbonyl)-5-methyl-1H-pyrrole-2-carboxylate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. This reaction can be catalyzed by acids such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl4-(cyclopropanecarbonyl)-5-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the tert-butyl group.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide in the presence of a catalyst such as oxidovanadium (IV) complex.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Ketones or alcohols.
Reduction: Alcohols.
Substitution: Amides or esters.
Aplicaciones Científicas De Investigación
tert-Butyl4-(cyclopropanecarbonyl)-5-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl4-(cyclopropanecarbonyl)-5-methyl-1H-pyrrole-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to fit into specific binding sites, modulating the activity of the target molecule. For example, the tert-butyl group can enhance the compound’s binding affinity by providing hydrophobic interactions .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl derivatives.
tert-Butyl 4-(cyclopropylcarbonyl)pyrrole-2-carboxylate: Similar structure but with different substituents on the pyrrole ring.
Uniqueness
tert-Butyl4-(cyclopropanecarbonyl)-5-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of both a cyclopropane ring and a pyrrole ring, which confer distinct chemical and biological properties. The combination of these structural elements makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H19NO3 |
|---|---|
Peso molecular |
249.30 g/mol |
Nombre IUPAC |
tert-butyl 4-(cyclopropanecarbonyl)-5-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-8-10(12(16)9-5-6-9)7-11(15-8)13(17)18-14(2,3)4/h7,9,15H,5-6H2,1-4H3 |
Clave InChI |
ADACNSRDZZLWDD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(N1)C(=O)OC(C)(C)C)C(=O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


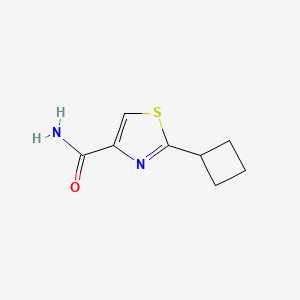
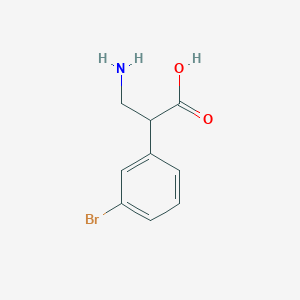
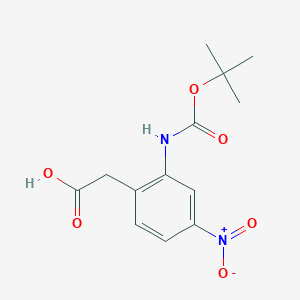
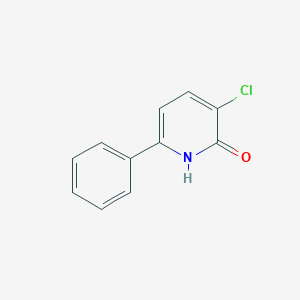
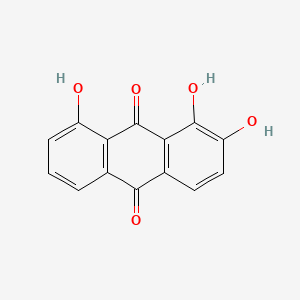
![(6-([2,2'-Bipyridin]-6-yl)-2-phenylpyrimidin-4-yl)methanol](/img/structure/B15249591.png)
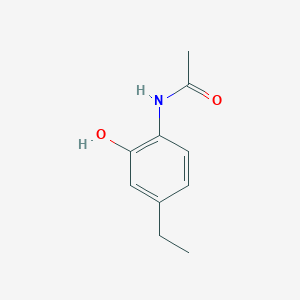
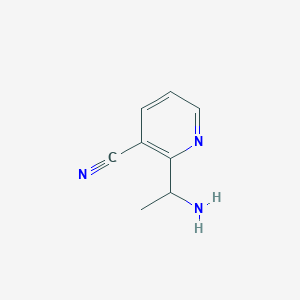
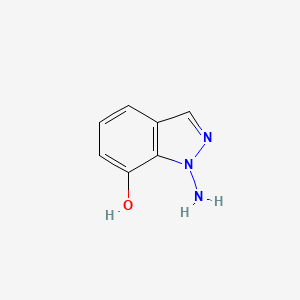
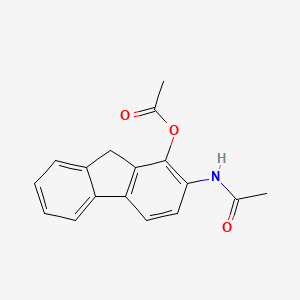
![cis-tert-Butyl 1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate](/img/structure/B15249638.png)
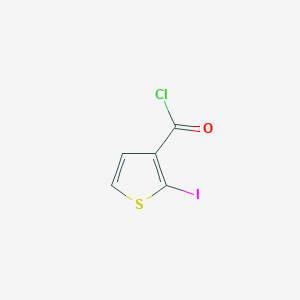

![9,10-Anthracenedione, 1,5-bis[(3-aminophenyl)thio]-](/img/structure/B15249652.png)
